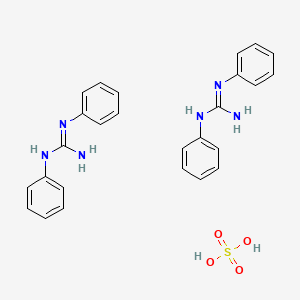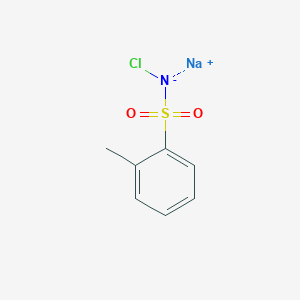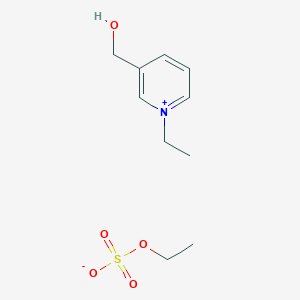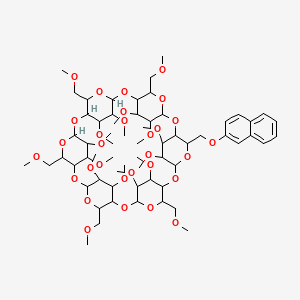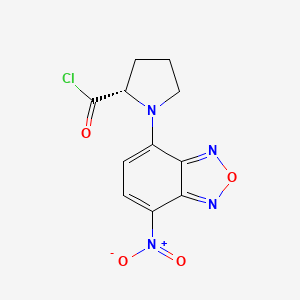
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 505083-04-5 . It has a molecular weight of 197.96 and a linear formula of C8H8BFO4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8BFO4 . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Applications De Recherche Scientifique
-
Suzuki-Miyaura Cross-Coupling Reactions : This is a type of palladium-catalyzed cross coupling reaction used to synthesize carbon-carbon bonds. In this reaction, a boronic acid reacts with an aryl or vinyl halide to form a coupled product .
-
Synthesis of Biologically Active Molecules : Phenylboronic acids can be used in the synthesis of various biologically active molecules. For example, they can be used in the synthesis of novel terphenyls .
-
Fluorination Reagents : Phenylboronic acids can be used as fluorination reagents, contributing to the synthesis of fluorinated organic compounds .
-
Rhodium-Catalyzed Addition Reactions : Phenylboronic acids can participate in rhodium-catalyzed addition reactions .
-
Microwave-Assisted Petasis Reactions : Phenylboronic acids can be used in microwave-assisted Petasis reactions, a type of multi-component reaction .
-
Aerobic Oxidative Cross-Coupling : Phenylboronic acids can be used in aerobic oxidative cross-coupling reactions .
-
Suzuki-Miyaura Cross-Coupling Reactions : This is a type of palladium-catalyzed cross coupling reaction used to synthesize carbon-carbon bonds. In this reaction, a boronic acid reacts with an aryl or vinyl halide to form a coupled product .
-
Synthesis of Biologically Active Molecules : Phenylboronic acids can be used in the synthesis of various biologically active molecules. For example, they can be used in the synthesis of novel terphenyls .
-
Fluorination Reagents : Phenylboronic acids can be used as fluorination reagents, contributing to the synthesis of fluorinated organic compounds .
-
Rhodium-Catalyzed Addition Reactions : Phenylboronic acids can participate in rhodium-catalyzed addition reactions .
-
Microwave-Assisted Petasis Reactions : Phenylboronic acids can be used in microwave-assisted Petasis reactions, a type of multi-component reaction .
-
Aerobic Oxidative Cross-Coupling : Phenylboronic acids can be used in aerobic oxidative cross-coupling reactions .
Safety And Hazards
This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Propriétés
IUPAC Name |
[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYYOLUTTNFCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660195 | |
| Record name | [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid | |
CAS RN |
913835-58-2 | |
| Record name | B-[3-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








